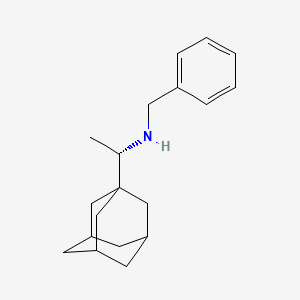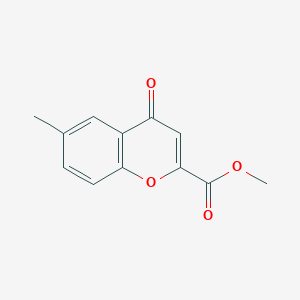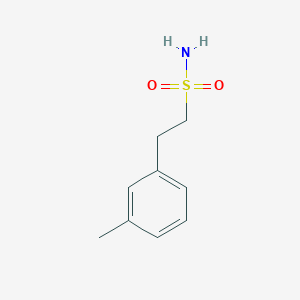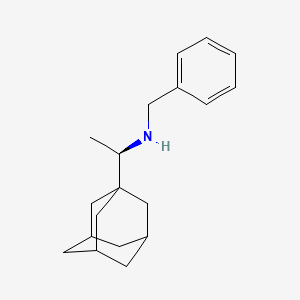
(1S)-1-(1-adamantyl)-N-benzyl-ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(1-adamantyl)-N-benzyl-ethanamine, commonly known as ADB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the class of indazole-based synthetic cannabinoids and has been used for scientific research purposes.
作用機序
The mechanism of action of ADB-FUBINACA is similar to that of other synthetic cannabinoids. It binds to the cannabinoid receptors in the brain and activates them, leading to a range of physiological and psychological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of ADB-FUBINACA include increased heart rate, elevated blood pressure, and altered perception of time and space. It can also cause anxiety, paranoia, and hallucinations in some individuals.
実験室実験の利点と制限
ADB-FUBINACA has several advantages for lab experiments, including its high potency and selectivity for cannabinoid receptors. However, it also has some limitations, such as its potential for abuse and the lack of long-term safety data.
将来の方向性
There are several future directions for research on ADB-FUBINACA and other synthetic cannabinoids. These include investigating the long-term effects of synthetic cannabinoid use on the brain and body, developing safer and more effective synthetic cannabinoids for medical use, and exploring the potential therapeutic applications of these compounds.
合成法
The synthesis of ADB-FUBINACA involves a multistep process that includes the reaction of adamantane with benzyl chloride, followed by the reaction with 4-fluorobenzyl chloride and indazole-3-carboxylic acid. The final product is obtained after purification and isolation through chromatography techniques.
科学的研究の応用
ADB-FUBINACA has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been used to investigate the binding affinity of synthetic cannabinoids to cannabinoid receptors in the brain and to study the mechanism of action of these compounds.
特性
IUPAC Name |
(1S)-1-(1-adamantyl)-N-benzylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N/c1-14(20-13-15-5-3-2-4-6-15)19-10-16-7-17(11-19)9-18(8-16)12-19/h2-6,14,16-18,20H,7-13H2,1H3/t14-,16?,17?,18?,19?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVBPNGTMMKRJB-DHBQWTBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(1-adamantyl)-N-benzyl-ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B7595840.png)

![2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B7595850.png)
![N-(2-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7595852.png)



![[3-(2-Aminoethyl)phenyl]methanol hydrochloride](/img/structure/B7595867.png)
![Ethyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate](/img/structure/B7595887.png)
![2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7595888.png)
![5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7595896.png)

![(2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595913.png)